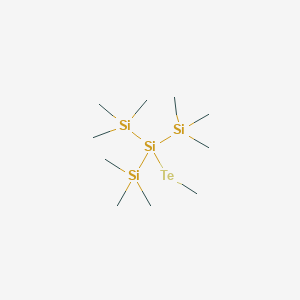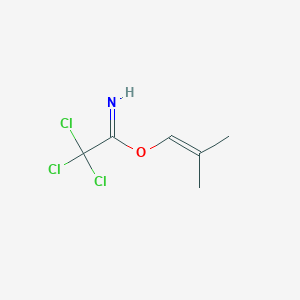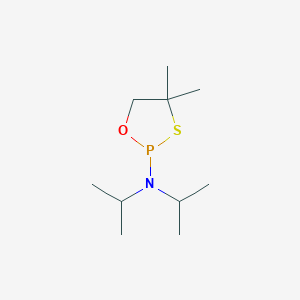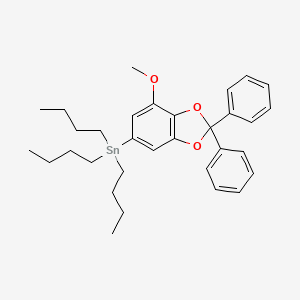![molecular formula C8H8Br3NOS B12557982 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene CAS No. 189942-57-2](/img/structure/B12557982.png)
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene is a complex organic compound that features a benzene ring substituted with three bromine atoms and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group
Vorbereitungsmethoden
The synthesis of 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene typically involves multiple steps. One common method starts with the bromination of aniline using elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . The final step involves introducing the dimethyl(oxo)-lambda~6~-sulfanylidene amino group through a series of reactions involving appropriate reagents and conditions.
Analyse Chemischer Reaktionen
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the dimethyl(oxo)-lambda~6~-sulfanylidene group.
Formation of Molecular Complexes: It can form complexes with fullerenes and other molecules, which can be useful in materials science.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s ability to form molecular complexes makes it useful in the development of new materials with unique properties.
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry for the determination of cyanide in biological samples.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene involves its interaction with various molecular targets. The bromine atoms and the dimethyl(oxo)-lambda~6~-sulfanylidene group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene can be compared with other brominated benzenes and sulfur-containing compounds:
1,3,5-Tribromobenzene: Lacks the dimethyl(oxo)-lambda~6~-sulfanylidene group, making it less versatile in certain reactions.
2,4,6-Tribromoaniline: Contains an amino group instead of the dimethyl(oxo)-lambda~6~-sulfanylidene group, leading to different reactivity and applications.
1,3,5-Tris(4-nitrophenyl)benzene: Features nitro groups instead of bromine atoms, resulting in different electronic properties and uses.
Eigenschaften
CAS-Nummer |
189942-57-2 |
|---|---|
Molekularformel |
C8H8Br3NOS |
Molekulargewicht |
405.93 g/mol |
IUPAC-Name |
dimethyl-oxo-(2,4,6-tribromophenyl)imino-λ6-sulfane |
InChI |
InChI=1S/C8H8Br3NOS/c1-14(2,13)12-8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |
InChI-Schlüssel |
USPXSYPLOANHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NC1=C(C=C(C=C1Br)Br)Br)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)
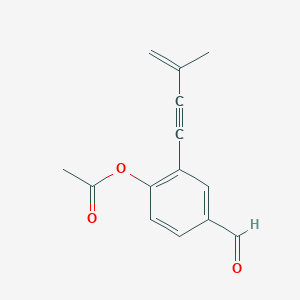

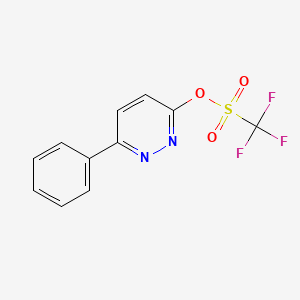
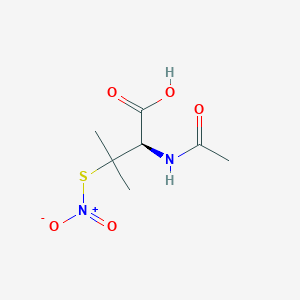
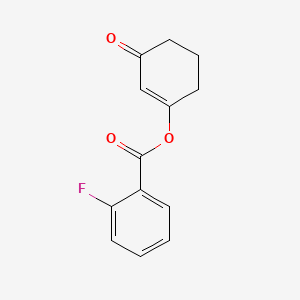
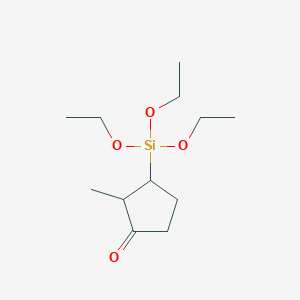
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
